AZD3514

Vue d'ensemble

Description

AZD3514 est un composé de première génération, biodisponible par voie orale, qui agit comme un inhibiteur du récepteur des androgènes et un régulateur sélectif de la diminution du récepteur des androgènes. Il est principalement étudié pour son potentiel dans le traitement du cancer de la prostate résistant à la castration, une forme de cancer de la prostate qui continue de progresser malgré la réduction des niveaux d'androgènes .

Applications De Recherche Scientifique

AZD3514 has significant scientific research applications, particularly in the field of oncology. It has been shown to inhibit the growth of androgen-dependent prostate tumors in preclinical models and reduce prostate-specific antigen levels in clinical studies . The compound is also being investigated for its potential to treat other androgen receptor-related conditions. In addition to its use in cancer research, this compound is studied for its broader implications in understanding androgen receptor signaling and its role in various biological processes .

Mécanisme D'action

Target of Action

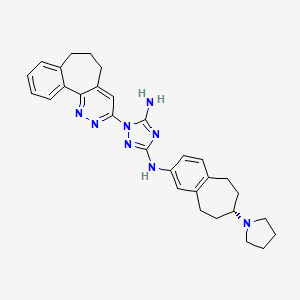

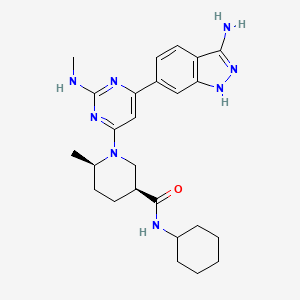

AZD3514, also known as “1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone” or “CS-1443”, primarily targets the androgen receptor (AR), an important molecular target in the progression of prostate cancer . The AR signaling pathway plays a key role in advanced disease settings .

Mode of Action

this compound modulates AR signaling through two distinct mechanisms. Firstly, it inhibits the ligand-driven nuclear translocation of AR, preventing the receptor from reaching the nucleus and binding to DNA. Both of these actions were observed in vitro and in vivo .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AR signaling pathway. By inhibiting AR translocation and downregulating AR levels, this compound disrupts the normal function of this pathway, which is crucial for the growth and survival of prostate cancer cells .

Pharmacokinetics

this compound is orally bioavailable and was rapidly absorbed in clinical trials, with peak plasma concentration occurring between 1 to 3 hours following oral administration. After reaching peak concentration, plasma levels declined in a biphasic manner, with the majority of this compound eliminated by 24 hours post-dose .

Result of Action

The action of this compound results in a number of cellular events associated with the loss of AR function. In vitro, this compound caused a rapid reduction in Prostate-Specific Antigen (PSA) synthesis, with a significant decrease in PSA mRNA being evident within 2 to 3 hours of compound treatment . Additionally, this compound treatment reduced AR protein levels in cells maintained in steroid-depleted conditions .

Action Environment

The efficacy of this compound can be influenced by the environment in which it is administered. For instance, the formulation of this compound was switched from capsules to tablets at a certain dosage to increase exposure . Furthermore, the presence of androgens in the environment can affect the action of this compound, as it inhibits androgen-dependent AR signaling .

Analyse Biochimique

Biochemical Properties

AZD3514 plays a pivotal role in biochemical reactions by interacting with the androgen receptor (AR). It binds to the AR ligand-binding domain with high selectivity, inhibiting both androgen-dependent and androgen-independent AR signaling . This interaction leads to a dose-dependent inhibition of cell survival in prostate cancer cells expressing wild-type and mutated AR . Additionally, this compound reduces prostate-specific antigen (PSA) synthesis and AR protein levels, further disrupting AR signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In prostate cancer cells, it inhibits cell growth and induces apoptosis by disrupting AR signaling . The compound also affects cell signaling pathways, leading to a rapid reduction in PSA synthesis and a decrease in PSA mRNA levels . Furthermore, this compound influences gene expression by inhibiting the translocation of AR from the cytoplasm to the nucleus, thereby preventing AR-mediated transcriptional activation .

Molecular Mechanism

The molecular mechanism of this compound involves two distinct pathways: inhibition of ligand-driven nuclear translocation of AR and downregulation of AR protein levels . By binding to the AR ligand-binding domain, this compound prevents the conformational changes required for AR dimerization and nuclear translocation . This inhibition disrupts AR signaling and reduces the expression of AR target genes, such as PSA and TMPRSS2 . Additionally, this compound downregulates AR protein levels, further impairing AR signaling and promoting apoptosis in prostate cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid inhibition of AR signaling, with significant reductions in PSA synthesis and AR protein levels occurring within hours of treatment . These effects are sustained over time, with maximal inhibition observed within 18-24 hours . Long-term studies have shown that this compound maintains its efficacy in reducing AR signaling and promoting apoptosis in prostate cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In castrated rat assays, oral dosing of this compound at 100 mg/kg once daily significantly inhibited testosterone-induced growth of sexual accessory organs . Higher doses, such as 2000 mg BID, were found to be non-tolerable due to grade 2 toxicities, including nausea and vomiting . Lower doses demonstrated moderate anti-tumor activity with significant PSA declines and objective responses in prostate cancer models .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate AR signaling. The compound interacts with enzymes and cofactors that modulate AR activity, leading to a reduction in AR protein levels and inhibition of AR-mediated transcription . These interactions disrupt metabolic flux and alter metabolite levels, contributing to the compound’s anti-tumor effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to AR and other nuclear hormone receptors . This distribution pattern is crucial for its efficacy in inhibiting AR signaling and promoting apoptosis in prostate cancer cells .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound inhibits the nuclear translocation of AR, preventing its accumulation in the nucleus and subsequent transcriptional activation of AR target genes . This inhibition is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . By disrupting AR localization, this compound effectively impairs AR signaling and induces apoptosis in prostate cancer cells .

Analyse Des Réactions Chimiques

AZD3514 subit plusieurs types de réactions chimiques, se concentrant principalement sur son interaction avec le récepteur des androgènes. Il inhibe à la fois les voies de signalisation dépendantes des androgènes et indépendantes des androgènes. Le composé module la signalisation du récepteur des androgènes par deux mécanismes distincts : l'inhibition de la translocation nucléaire induite par le ligand du récepteur des androgènes et la régulation négative des niveaux de récepteurs . Les réactifs et conditions courants utilisés dans ces réactions comprennent les ligands du récepteur des androgènes et diverses lignées cellulaires exprimant le récepteur des androgènes. Les principaux produits formés à partir de ces réactions sont généralement liés à l'inhibition de la signalisation du récepteur des androgènes et à la réduction des niveaux d'antigène prostatique spécifique .

Applications de la recherche scientifique

This compound a des applications de recherche scientifique significatives, en particulier dans le domaine de l'oncologie. Il a été démontré qu'il inhibait la croissance des tumeurs prostatiques dépendantes des androgènes dans des modèles précliniques et qu'il réduisait les niveaux d'antigène prostatique spécifique dans des études cliniques . Le composé est également étudié pour son potentiel à traiter d'autres affections liées au récepteur des androgènes. En plus de son utilisation dans la recherche sur le cancer, this compound est étudié pour ses implications plus larges dans la compréhension de la signalisation du récepteur des androgènes et son rôle dans divers processus biologiques .

Mécanisme d'action

This compound exerce ses effets en ciblant le récepteur des androgènes, un moteur clé de la progression du cancer de la prostate résistant à la castration. Le composé se lie au domaine de liaison au ligand du récepteur des androgènes, inhibant sa translocation nucléaire et régulant négativement les niveaux de récepteurs . Ce double mécanisme d'action entraîne l'inhibition de la signalisation du récepteur des androgènes, conduisant à une réduction de la croissance tumorale et à une diminution des niveaux d'antigène prostatique spécifique .

Comparaison Avec Des Composés Similaires

AZD3514 est unique dans son double mécanisme d'action, ce qui le distingue des autres inhibiteurs du récepteur des androgènes. Des composés similaires comprennent la bicalutamide et l'enzalutamide, qui ciblent également le récepteur des androgènes mais ne présentent pas le même niveau de régulation négative des récepteurs . Un autre composé ayant des propriétés similaires est ARD1, qui inhibe également la croissance des tumeurs prostatiques indépendantes des androgènes .

Méthodes De Préparation

La synthèse d'AZD3514 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse exactes et les méthodes de production industrielle sont exclusives et des informations détaillées ne sont pas facilement disponibles dans la littérature publique. le composé est formulé pour l'administration orale, avec des études explorant différents schémas de dosage pour optimiser son profil pharmacocinétique .

Propriétés

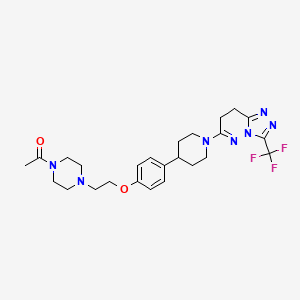

IUPAC Name |

1-[4-[2-[4-[1-[3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]phenoxy]ethyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEYDSHPKCSIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677133 | |

| Record name | 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240299-33-5 | |

| Record name | AZD 3514 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240299-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-3514 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240299335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1240299-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-3514 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/127DSS8X7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AZD3514 is a selective androgen receptor downregulator (SARD). [, ] It binds to the androgen receptor (AR) ligand-binding domain, preventing androgen binding and subsequent AR-mediated signaling. [, ] This leads to the inhibition of AR-dependent transcription and downstream effects like reduced prostate-specific antigen (PSA) synthesis. [, ]

ANone: Unlike bicalutamide, which primarily blocks androgen binding, this compound also downregulates AR protein levels. [, ] This dual mechanism contributes to its potential in treating CRPC, even in cells resistant to conventional anti-androgens. []

ANone: this compound inhibits ligand-driven nuclear translocation of the androgen receptor and downregulates AR protein levels. [] This leads to a decrease in AR-dependent transcription, resulting in reduced prostate-specific antigen (PSA) synthesis and inhibition of cell growth in AR-expressing prostate cancer cells. [, ]

ANone: While the provided abstracts don't explicitly mention the molecular formula and weight, this information can be deduced from the full chemical name: 1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone. The molecular formula is C26H32F3N9O2, and the molecular weight is 563.58 g/mol.

ANone: The provided abstracts do not include specific spectroscopic data for this compound.

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility, catalytic properties, computational chemistry data, analytical methods, and environmental impact is not included in these research papers.

ANone: The research highlights a time-dependent effect on this compound pharmacokinetics, specifically a reduction in exposure with continuous dosing. [] This suggests the need for further investigation into its stability and potential formulation strategies to improve its pharmacokinetic profile.

ANone: While the provided abstracts don't specifically mention SHE regulations, adherence to ethical guidelines and regulatory standards is implicit in conducting preclinical and clinical research. [, ]

ANone: Initial clinical studies using a once-daily dosing schedule of this compound were modified to a twice-daily regimen to counteract the time-dependent reduction in exposure and achieve sufficient drug levels. [] This highlights the importance of optimizing dosing strategies based on PK data.

ANone: Research suggests that low baseline testosterone levels may enhance the PSA reduction effects of this compound. [] Conversely, combining this compound with abiraterone acetate, a drug that lowers testosterone, did not lead to significant PSA decreases. [] This highlights the complex interplay between this compound and the androgen axis.

ANone: Preclinical studies demonstrate this compound's ability to inhibit the growth of AR-dependent Dunning R3327H prostate tumors in rats. [] Additionally, this class of compounds showed antitumor activity in the HID28 mouse model of CRPC, an androgen-independent model. []

ANone: In vitro studies showed promising results with this compound inhibiting cell growth in bicalutamide-resistant (LNCaP-CR) and androgen-independent (LNCaP-AI) prostate cancer cell lines. [] This suggests potential for overcoming resistance mechanisms associated with conventional anti-androgens.

ANone: While the provided information doesn't delve into specific resistance mechanisms for this compound, it highlights its activity in CRPC models resistant to bicalutamide and androgen deprivation therapy. [, ] This suggests a distinct resistance profile compared to existing therapies, warranting further investigation.

ANone: The primary focus of the provided research is on understanding the mechanism of action, PK/PD, and preliminary efficacy of this compound. As such, information regarding specific drug delivery strategies, biomarkers for predicting efficacy, or diagnostics is not included.

ANone: The research on this compound reflects the ongoing pursuit of novel therapies for CRPC, particularly those targeting the androgen receptor signaling axis. It represents a step forward in developing SARDs as a potential treatment strategy for this challenging disease. [, ]

ANone: The development and study of this compound exemplify the collaborative nature of pharmaceutical research, involving expertise in medicinal chemistry, pharmacology, oncology, and clinical research. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)